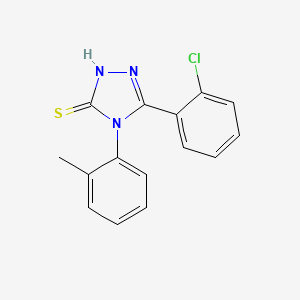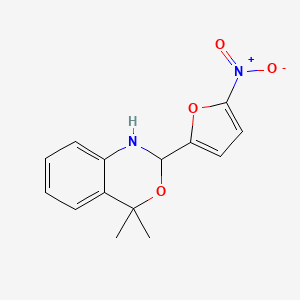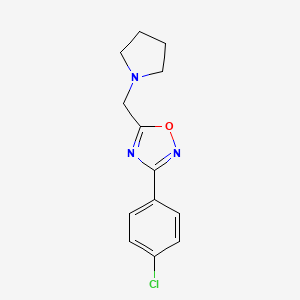![molecular formula C22H28N6O B5588931 3-benzyl-7-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine](/img/structure/B5588931.png)
3-benzyl-7-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of complex heterocyclic compounds, including diazepine derivatives, often involves novel scaffold designs and diversity-oriented synthetic approaches. For example, Abrous et al. (2001) described the synthesis of novel tricyclic scaffolds incorporating a fusion of substituted pyranose rings with seven-membered benzodiazepines and related heterocycles, highlighting the method's potential for generating biologically active compounds (Abrous, Hynes, Friedrich, Smith, & Hirschmann, 2001). Similarly, Hussain et al. (2014) developed a Sc(OTf)3-catalyzed tandem reaction for synthesizing 9H-benzo[b]pyrrolo[1,2-g][1,2,3]triazolo[1,5-d][1,4]diazepines, demonstrating high substrate tolerance and a route to diversified heterocycles (Hussain, Ansari, Kant, & Hajela, 2014).
Molecular Structure Analysis
The molecular structure of heterocyclic compounds like diazepines is crucial for their potential biological activities. The structural elucidation typically involves spectral data and elemental analyses, as described by Abdelhamid et al. (2016), who synthesized various azolo[1,4]diazepines and related compounds, confirming their structures through spectral data (Abdelhamid, Fahmi, & Baaiu, 2016).
Chemical Reactions and Properties
Diazepines and related heterocycles undergo a range of chemical reactions, contributing to their diverse chemical properties. For instance, the synthesis of pyrazolo[3,4-d]pyrimidines and related derivatives by Harb et al. (2005) through various organic reactions highlights the reactivity and functionalization potential of such compounds (Harb, Abbas, & Mostafa, 2005).
科学的研究の応用
Synthesis and Structural Modification
Azolo[1,4]diazepines, including triazolo- and pyrazolodiazepines, are highlighted for their methods of synthesis and structural modification, underscoring their importance in designing compounds with significant pharmacological potential. Kemskii et al. (2017) detail the synthesis of pyrazolo[1,4]diazepines based on multifunctional pyrazole derivatives, emphasizing the structural functionalization as a key strategy for creating synthetic and biological derivatives with enhanced activity. This research showcases the versatility of these compounds and their relevance in the development of novel therapeutic agents (Kemskii et al., 2017).
Pharmacological Potential
The pharmacological applications of azolo[1,4]diazepines are explored through their role as central nervous system agents. Dewald et al. (1977) synthesized a series of 4-aryl-1,3-dialkyl-6,8-dihydropyrazolo[3,4-e][1,4]diazepin-7(1H)-ones and demonstrated their CNS effects in animals, comparing them to diazepam and suggesting their potential as antianxiety and anticonvulsant agents (Dewald et al., 1977). This highlights the potential of these compounds in addressing various CNS disorders, further illustrating their significance in drug development.
Antimicrobial Activity
Another facet of the research into azolo[1,4]diazepines is their antimicrobial properties. Zheng et al. (2021) synthesized novel azaheterocycles, including benzo[1,2,4]triazoloazepinium salts, and demonstrated their antimicrobial activity against Gram-positive bacteria. This study provides insight into the utility of these compounds in combating bacterial infections, offering a pathway to new antibiotic agents (Zheng et al., 2021).
特性
IUPAC Name |
1-(3-benzyl-5,6,8,9-tetrahydro-[1,2,4]triazolo[4,3-d][1,4]diazepin-7-yl)-3-(1,3,5-trimethylpyrazol-4-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N6O/c1-16-19(17(2)26(3)25-16)9-10-22(29)27-12-11-20-23-24-21(28(20)14-13-27)15-18-7-5-4-6-8-18/h4-8H,9-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDGKSQTZMYBTLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)CCC(=O)N2CCC3=NN=C(N3CC2)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-benzyl-7-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-{[5-(4-methyl-3-nitrophenyl)-2-furyl]methylene}-2,4-imidazolidinedione](/img/structure/B5588865.png)

![3-[4-methyl-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-(1,3-thiazol-4-ylcarbonyl)piperidine](/img/structure/B5588879.png)


![(1S*,5R*)-6-(cyclobutylmethyl)-3-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5588904.png)
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2-methoxybenzamide](/img/structure/B5588911.png)


![4-benzyl-5-methyl-2-{2-[(3aR*,7aS*)-5-methyl-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl]-2-oxoethyl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5588930.png)

![4-{[4-(2-furyl)-2-thienyl]amino}benzenesulfonamide](/img/structure/B5588949.png)
![1-(4-methoxyphenyl)-5-methyl-4-[4-(2-oxo-1-pyrrolidinyl)butanoyl]-2-piperazinone](/img/structure/B5588950.png)